1-(2-Methylpyridin-4-yl)piperazine

概要

説明

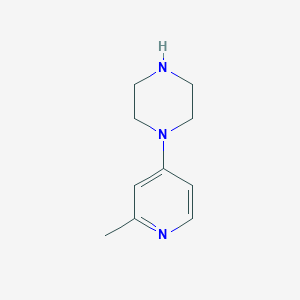

1-(2-Methylpyridin-4-yl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperazine ring attached to a methyl-substituted pyridine ring, which imparts unique chemical and biological properties.

準備方法

The synthesis of 1-(2-Methylpyridin-4-yl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .

Industrial production methods often involve the use of palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution on electron-deficient heteroarenes . These methods provide efficient and scalable routes for the production of this compound.

化学反応の分析

1-(2-Methylpyridin-4-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

For example, oxidation of this compound with hydrogen peroxide can yield the corresponding N-oxide derivative. Reduction with sodium borohydride can produce the corresponding amine derivative. Substitution reactions with halogenating agents can introduce halogen atoms into the piperazine ring, resulting in halogenated derivatives .

科学的研究の応用

Biological Activities

1-(2-Methylpyridin-4-yl)piperazine exhibits promising biological activities, particularly in pharmacology. Compounds containing piperazine moieties are often linked to various therapeutic effects, including:

- Dopamine and Serotonin Modulation: Research indicates that piperazine derivatives can influence neurotransmitter release, suggesting potential applications in treating mood disorders .

- Receptor Affinity: The compound's structural similarity to known bioactive molecules positions it as a potential scaffold for drug design targeting serotonin receptors, particularly 5-HT1A and 5-HT2A .

Applications in Drug Development

The unique structural features of this compound make it an attractive candidate for drug development:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in synthesizing drugs targeting neurological disorders. |

| Coordination Chemistry | Potential ligand design due to its ability to form hydrogen bonds and coordinate with metal ions. |

| Novel Therapeutics | Serves as a scaffold for designing new drugs based on its biological activity profile. |

Case Studies

Several studies highlight the potential of this compound in drug development:

- Dopamine Release Studies: A study involving piperazine derivatives demonstrated their ability to modulate dopamine release in rat prefrontal cortex, indicating their potential for developing treatments for psychiatric disorders .

- Serotonin Receptor Interaction: Research into similar compounds has shown that modifications on the piperazine ring can enhance receptor selectivity, paving the way for targeted therapies .

作用機序

The mechanism of action of 1-(2-Methylpyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. As a selective alpha-2-adrenoceptor antagonist, it binds to alpha-2 adrenergic receptors and inhibits their activity . This leads to a decrease in sympathetic nervous system activity, resulting in sympatholytic effects.

Additionally, this compound may interact with other molecular targets, such as GABA receptors, to exert its effects . The exact molecular pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its pharmacological properties.

類似化合物との比較

1-(2-Methylpyridin-4-yl)piperazine can be compared with other similar compounds, such as 1-(2-Pyridinyl)piperazine and 1-(4-Methylpyridin-2-yl)piperazine . These compounds share structural similarities but differ in their chemical and biological properties.

1-(2-Pyridinyl)piperazine: This compound is also a piperazine derivative and acts as a selective alpha-2-adrenoceptor antagonist.

1-(4-Methylpyridin-2-yl)piperazine: This compound has a similar structure to this compound but differs in the position of the methyl group on the pyridine ring. It is used in various chemical and biological applications and has unique chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications as a selective alpha-2-adrenoceptor antagonist. Its distinct chemical structure and biological activity make it a valuable compound for scientific research and industrial applications.

生物活性

1-(2-Methylpyridin-4-yl)piperazine is a compound that has garnered interest due to its diverse biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine core and a pyridine ring substituted with a methyl group. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, making it a candidate for drug development.

Histamine H3 Receptor Modulation

One of the primary mechanisms through which this compound exerts its effects is through modulation of the histamine H3 receptor. This receptor is known for its role in neurotransmitter release regulation, including histamine, serotonin, and acetylcholine. Compounds that act as inverse agonists at this receptor can enhance neurotransmitter release, which may have implications for treating cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease .

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties. A study highlighted that certain piperazine derivatives showed significant antibacterial activity against various strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that piperazine-containing compounds can inhibit cancer cell proliferation across different cell lines, including HeLa and HepG2 cells. For instance, one derivative exhibited an IC50 value of 0.12 µM against A549 lung cancer cells, indicating potent activity . The structure-activity relationship (SAR) studies suggested that modifications to the piperazine ring could enhance anticancer efficacy.

Study on Cognitive Deficits

A patent describes the use of this compound in treating cognitive deficits associated with neurological disorders. The compound was administered to animal models exhibiting symptoms akin to those seen in Alzheimer's disease, showing improvement in cognitive function as measured by various behavioral tests .

Antiviral Activity

Another study explored the antiviral properties of piperazine derivatives against Hepatitis C virus (HCV). The findings indicated that certain compounds within this class could effectively inhibit viral replication, positioning them as potential therapeutic agents for HCV infections .

Data Summary Table

特性

IUPAC Name |

1-(2-methylpyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPQSNSVDULSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587921 | |

| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98010-38-9 | |

| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。